Chlorure de magnoflorine

Vue d'ensemble

Description

Magnoflorine chloride is an aporphine alkaloid derived from Acoruscalamus . It has been found to have antifungal activity, antioxidant properties, and anti-diabetic effects . It is also known to possess several biochemical and pharmacological properties such as anti-inflammatory, immunomodulatory, cardiovascular protective, and neuropsychological .

Synthesis Analysis

The biosynthesis of magnoflorine involves an integrated analysis of the transcriptome and metabolome in the major organs (roots, stem, leaves, inflorescences, and flowers) of the plant species Croton draco . In another study, 23 metabolites of magnoflorine were tentatively identified with detailed fragmentation pathways in rat biological samples (urine, feces, plasma, and various organs) after administration .Molecular Structure Analysis

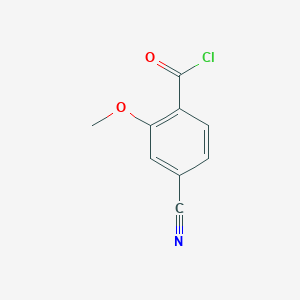

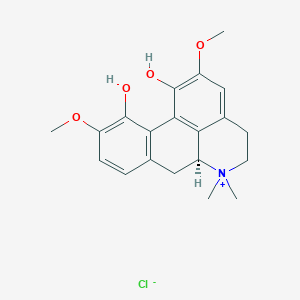

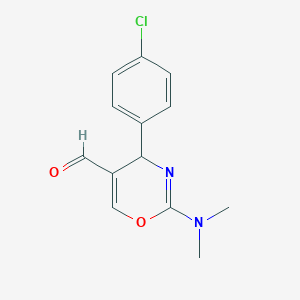

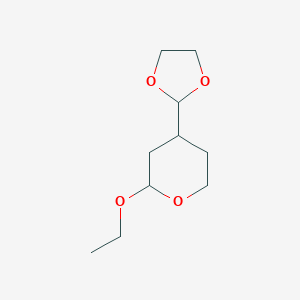

Magnoflorine chloride has a molecular formula of C20H24ClNO4 and a molecular weight of 377.86 .Chemical Reactions Analysis

Magnoflorine chloride has shown antifungal activity against Candida strains . It has also been found to inhibit the expression of vascular endothelial growth factor (VEGF) and stimulate the angiogenesis process in hepatocellular carcinoma (HCC) .Physical and Chemical Properties Analysis

Magnoflorine chloride is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents . It has a molecular formula of C20H24ClNO4 and a molecular weight of 377.86 .Applications De Recherche Scientifique

Traitement anti-inflammatoire et des allergies

Le chlorure de magnoflorine s'est avéré avoir des applications potentielles dans le traitement des affections inflammatoires et des allergies . Ses propriétés anti-inflammatoires pourraient en faire un composant précieux dans le développement de nouveaux médicaments pour ces affections.

Gestion de l'hypertension

Des recherches ont indiqué que le this compound pourrait être utile dans la gestion de l'hypertension . Cela pourrait ouvrir de nouvelles voies pour le traitement de l'hypertension artérielle.

Traitement de l'ostéoporose

Le this compound a été mentionné dans des publications scientifiques pour son application potentielle dans le traitement de l'ostéoporose . Cela suggère qu'il pourrait jouer un rôle dans les futures thérapies contre l'ostéoporose.

Applications antimicrobiennes

Le this compound s'est avéré avoir des propriétés antimicrobiennes potentielles, le rendant utile dans le traitement des infections bactériennes, virales et fongiques . Cette activité antimicrobienne à large spectre pourrait en faire un outil précieux pour lutter contre divers types d'infections.

Traitement des maladies de civilisation

Le this compound a été associé au traitement de plusieurs maladies de civilisation telles que le cancer, l'obésité, le diabète, la démence et la dépression

Mécanisme D'action

Target of Action

Magnoflorine chloride, a quaternary aporphine alkaloid, is known to interact with several targets. It has been reported to have a significant effect on alpha-glucosidase , an enzyme required for normal cell wall composition and virulence of Candida albicans . It also interacts with ionic currents and action potentials in ventricular cardiomyocytes .

Mode of Action

Magnoflorine chloride’s interaction with its targets leads to various changes. For instance, it inhibits alpha-glucosidase activity, which is crucial for the normal cell wall composition and virulence of Candida albicans . In ventricular cardiomyocytes, it has been shown to prolong APD75 (action potential duration measured at 75% repolarization), although the effect was weaker than that caused by other compounds .

Biochemical Pathways

It is known to influence thealpha-glucosidase pathway and the ionic currents and action potentials in ventricular cardiomyocytes . These interactions can lead to downstream effects such as changes in cell wall composition and virulence in Candida albicans, and modulation of action potentials in cardiomyocytes .

Pharmacokinetics

Pharmacokinetic studies have shown that magnoflorine chloride has low bioavailability and high absorption and elimination rates . Other compounds present in herbal medicines could reduce the absorption and removal rates of magnoflorine chloride and increase its bioavailability .

Result of Action

The action of magnoflorine chloride leads to several molecular and cellular effects. It has been reported to have a triglycerides reducing effect in a dose-dependent manner . It also inhibits alpha-glucosidase activity and reduces the formation of Candida albicans biofilm . In ventricular cardiomyocytes, it prolongs the action potential duration .

Action Environment

The action, efficacy, and stability of magnoflorine chloride can be influenced by various environmental factors. For instance, the presence of other compounds in herbal medicines can affect its absorption and elimination rates, thereby influencing its bioavailability . .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Magnoflorine chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to reduce the formation of C. albicans biofilm .

Cellular Effects

Magnoflorine chloride has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Magnoflorine chloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Magnoflorine chloride is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may also affect metabolic flux or metabolite levels .

Subcellular Localization

The information provided is based on the current understanding and available resources .

Propriétés

IUPAC Name |

(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.ClH/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVJLBTYWBXDBP-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6681-18-1 | |

| Record name | Magnoflorine, chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6681-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thalictrine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006681181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnoflorine, chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What biological activities have been associated with Magnoflorine chloride?

A1: Magnoflorine chloride (MAG) has been shown to exhibit anti-inflammatory effects. Research suggests that it achieves this by interacting with prostaglandin-endoperoxide synthase 2 (PTGS2) []. Additionally, studies indicate that MAG can influence ion channels in cardiomyocytes, specifically IK1 and ICa-L, highlighting its potential in cardiovascular disease research [].

Q2: Where has Magnoflorine chloride been found in nature?

A2: Magnoflorine chloride has been identified in the root extract of the European plant Aristolochia baetica L., alongside other compounds like aristolochic acids and aristolactams []. It is also found in Zanthoxylum nitidum (Roxb.) DC., a traditional Chinese medicinal plant [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B35058.png)

![9-amino-N-[2-(dimethylamino)ethyl]-2-methoxyacridine-4-carboxamide](/img/structure/B35075.png)

![(2S,4S)-N-[(2S)-1-[[(3R)-1-[[1-[[1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B35076.png)

![3-[ethyl(methyl)amino]-1H-benzimidazol-2-one](/img/structure/B35081.png)